2-Ethinyl-6-Fluorbenzoesäuremethylester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

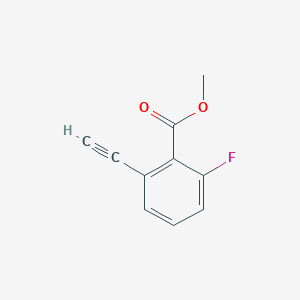

Methyl 2-ethynyl-6-fluorobenzoate: is an organic compound with the molecular formula C10H7FO2 and a molecular weight of 178.16 g/mol . It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzoate ester. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2-ethynyl-6-fluorobenzoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex aromatic compounds, facilitating the development of new materials and pharmaceuticals.

Key Reactions:

- Electrophilic Aromatic Substitution: The fluorine atom can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups.

- Nucleophilic Addition: The ethynyl group can engage in nucleophilic addition reactions, expanding the compound's utility in synthesizing derivatives with extended carbon chains.

Biological Imaging

The presence of the fluorine atom makes methyl 2-ethynyl-6-fluorobenzoate suitable for developing fluorescent probes used in biological imaging. These probes are essential for visualizing cellular processes and molecular interactions within living organisms.

Case Study:

A study demonstrated that derivatives of methyl 2-ethynyl-6-fluorobenzoate could be synthesized to create fluorescent markers for tracking cellular activities in real-time. The fluorine atom enhances the compound's photostability and fluorescence properties, making it an ideal candidate for imaging applications.

Pharmacological Studies

Recent research has indicated potential pharmacological applications of methyl 2-ethynyl-6-fluorobenzoate, particularly concerning its antiarrhythmic and local anesthetic properties.

Experimental Findings:

A study conducted on laboratory animals evaluated the acute toxicity and local anesthetic potency of related compounds. Results showed promising local anesthetic effects when administered subcutaneously, indicating potential therapeutic applications in pain management.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-ethynyl-6-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-ethynyl-6-fluorobenzoic acid with methanol in the presence of an acidic catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of methyl 2-ethynyl-6-fluorobenzoate often involves large-scale esterification processes. The use of solid acid catalysts, such as zirconium metal catalysts fixed with titanium, has been shown to enhance the efficiency of the reaction . These catalysts provide a stable and reusable option for continuous production.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-ethynyl-6-fluorobenzoate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 2-ethynyl-6-fluorobenzoic acid or 2-ethynyl-6-fluorobenzophenone.

Reduction: Formation of 2-ethenyl-6-fluorobenzoate or 2-ethyl-6-fluorobenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of methyl 2-ethynyl-6-fluorobenzoate involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-ethynylbenzoate: Lacks the fluorine atom, resulting in different reactivity and properties.

Methyl 6-fluorobenzoate: Lacks the ethynyl group, affecting its chemical behavior and applications.

Methyl 2-ethynyl-4-fluorobenzoate: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and interactions.

Uniqueness: Methyl 2-ethynyl-6-fluorobenzoate is unique due to the combined presence of both the ethynyl and fluorine groups on the benzoate ester. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Biologische Aktivität

Methyl 2-ethynyl-6-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Methyl 2-ethynyl-6-fluorobenzoate is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzoate structure. This unique combination influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that methyl 2-ethynyl-6-fluorobenzoate exhibits various biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound shows moderate to high antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Listeria monocytogenes .

- Anticancer Properties : Preliminary investigations suggest potential anticancer effects, although detailed studies are still required to elucidate the mechanisms involved .

Case Study: Antimicrobial Efficacy

A recent study assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of methyl 2-ethynyl-6-fluorobenzoate against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.125 | 0.25 |

| Listeria monocytogenes | 0.0625 | 0.125 |

| Escherichia coli | 0.5 | 1.0 |

The compound demonstrated significant antibacterial activity, particularly against Listeria monocytogenes, which is notable for its clinical relevance in foodborne illnesses .

Antibiofilm Activity

The ability of methyl 2-ethynyl-6-fluorobenzoate to inhibit biofilm formation was also evaluated. The results indicated a strong inhibitory effect at concentrations corresponding to its MIC, suggesting potential applications in preventing biofilm-associated infections .

The mechanism by which methyl 2-ethynyl-6-fluorobenzoate exerts its anticancer effects is currently under investigation. Preliminary hypotheses suggest that it may interfere with cellular processes such as apoptosis and cell cycle regulation, similar to other compounds with ethynyl functionalities .

Cytotoxicity Assays

Cytotoxicity testing against various cancer cell lines revealed that methyl 2-ethynyl-6-fluorobenzoate exhibits selective toxicity, with IC50 values indicating significant potency compared to standard chemotherapeutics . Further research is needed to explore its effects on resistant cancer cell lines.

Comparative Analysis with Related Compounds

To understand the unique properties of methyl 2-ethynyl-6-fluorobenzoate, a comparative analysis with similar compounds was conducted:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-ethynylbenzoate | Lacks fluorine | Moderate antimicrobial activity |

| Methyl 6-fluorobenzoate | Lacks ethynyl group | Lower cytotoxicity |

| Methyl 2-ethynyl-4-fluorobenzoate | Fluorine in different position | Varies in reactivity |

This comparison highlights the significance of both the ethynyl and fluorine groups in enhancing biological activity, making methyl 2-ethynyl-6-fluorobenzoate a valuable candidate for further research .

Conclusion and Future Directions

Methyl 2-ethynyl-6-fluorobenzoate exhibits promising biological activities, particularly as an antimicrobial agent and potential anticancer compound. Continued research is essential to fully understand its mechanisms of action and therapeutic potential. Future studies should focus on:

- Detailed structure-activity relationship (SAR) analyses.

- In vivo efficacy evaluations.

- Exploration of combination therapies with existing antibiotics or chemotherapeutics.

This compound represents a significant area for future pharmaceutical development, potentially leading to new treatments for infections and cancer.

Eigenschaften

IUPAC Name |

methyl 2-ethynyl-6-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDGLNAULODBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.